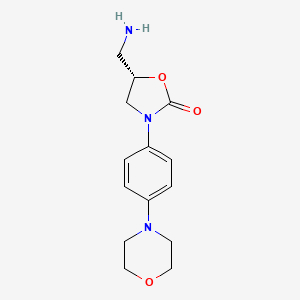

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative known for its potential applications in medicinal chemistry. This compound features a morpholine ring attached to a phenyl group, which is further connected to an oxazolidinone core. The presence of an aminomethyl group at the 5-position of the oxazolidinone ring contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s plausible that it may interact with its targets (potentially protein kinases) and cause changes that inhibit their function . This could lead to a variety of downstream effects, depending on the specific kinases inhibited.

Biochemical Pathways

Inhibition of protein kinases can affect a wide range of cellular processes, including cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

Similar compounds, such as linezolid, a broad-spectrum oxazolidinone antibiotic, have been studied for their pharmacokinetic properties . Linezolid has been found to have good bioavailability and is used to treat infections with multidrug-resistant Gram-positive bacteria .

Result of Action

The inhibition of protein kinases can lead to a variety of effects, including the inhibition of cell growth, differentiation, migration, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Core: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a morpholine moiety.

Aminomethylation: The aminomethyl group is introduced at the 5-position of the oxazolidinone ring through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry or other scalable techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can target the oxazolidinone ring or the phenyl group, potentially yielding various reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions that favor substitution on the phenyl ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its antimicrobial and anticancer properties. Its structural features enable it to inhibit the growth of certain pathogens or cancer cells.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Linezolid: Another oxazolidinone derivative with antimicrobial properties.

Tedizolid: A more potent oxazolidinone used to treat bacterial infections.

Morpholine Derivatives: Compounds with similar morpholine rings but different core structures.

Uniqueness

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one is unique due to its specific combination of an oxazolidinone core, a morpholine ring, and an aminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one, also known as Desacetyllinezolid, is a compound that has garnered attention for its biological activity, particularly in the field of antibacterial research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (5S)-5-(aminomethyl)-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one

- Molecular Formula : C14H18FN3O3

- Molecular Weight : 295.31 g/mol

- CAS Number : 952288-54-9

The compound features an oxazolidinone core structure, which is significant in its antimicrobial activity. The presence of the morpholine ring enhances its solubility and bioavailability.

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria. A study conducted on synthesized oxazolidinones showed that this compound demonstrated significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Minimum Inhibitory Concentrations (MICs) :

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Bacillus subtilis | 2.25 |

| Pseudomonas aeruginosa | 19.98 |

These findings suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains, consistent with the behavior of its parent compound, linezolid .

The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis .

Case Studies and Research Findings

- Antimicrobial Evaluation : A comprehensive study evaluated various synthesized oxazolidinones, including this compound. The results indicated that this compound exhibited a comparable potency to linezolid against S. aureus, with an MIC of 4.5 µM compared to linezolid's MIC of approximately 5.9 µM .

- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models developed during the research indicated a strong correlation between structural features of the compound and its antibacterial activity. The models achieved R2 values of 0.926 for S. aureus and 0.915 for B. subtilis, suggesting that specific molecular modifications could enhance activity further .

- Herbicidal Activity : Interestingly, research has also explored the herbicidal properties of oxazolidinone derivatives, indicating that these compounds can inhibit chloroplast translation in plants, leading to their death. This dual functionality opens avenues for further exploration in agricultural applications .

Properties

IUPAC Name |

(5S)-5-(aminomethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-9-13-10-17(14(18)20-13)12-3-1-11(2-4-12)16-5-7-19-8-6-16/h1-4,13H,5-10,15H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZALKCNAYMXWQM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.